molecular formula C20H20N2O B1672152 5-Amino-2-Methyl-N-[(1r)-1-Naphthalen-1-Ylethyl]benzamide CAS No. 1093070-16-6

5-Amino-2-Methyl-N-[(1r)-1-Naphthalen-1-Ylethyl]benzamide

Cat. No. B1672152
M. Wt: 304.4 g/mol
InChI Key: UVERBUNNCOKGNZ-CQSZACIVSA-N
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Description

5-Amino-2-Methyl-N-[(1r)-1-Naphthalen-1-Ylethyl]benzamide is a small molecule with the chemical formula C20H20N2O . It belongs to the class of organic compounds known as naphthalenes, which are compounds containing a naphthalene moiety, consisting of two fused benzene rings .


Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene moiety attached to a benzamide group via an ethyl linker . The benzamide group is substituted with an amino group and a methyl group .


Physical And Chemical Properties Analysis

The compound has an average molecular weight of 304.3856 and a monoisotopic mass of 304.157563272 . It’s a white to beige powder that is soluble in DMSO .

Scientific Research Applications

Summary of the Application

Benzamide compounds, including those similar to the one you mentioned, have been synthesized and analyzed for their antioxidant and antibacterial activities .

Methods of Application or Experimental Procedures

The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

Results or Outcomes

The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity. Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . The new compounds were also determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

2. Antiviral Activity

Summary of the Application

Indole derivatives, which are structurally similar to benzamides, have been reported to have antiviral properties .

Methods of Application or Experimental Procedures

6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Results or Outcomes

In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

3. Allosteric Activators of Human Glucokinase

Summary of the Application

Benzamide analogues have been synthesized and studied as allosteric activators of human glucokinase .

Methods of Application or Experimental Procedures

The benzamide analogues were synthesized and their ability to activate human glucokinase was studied .

Results or Outcomes

The study found that some of the synthesized benzamide analogues were effective in activating human glucokinase .

4. Potential Drug Discovery

Summary of the Application

Benzamide compounds, including “5-Amino-2-Methyl-N-[(1r)-1-Naphthalen-1-Ylethyl]benzamide”, are being studied for potential uses in drug discovery .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this use are not detailed in the source .

Results or Outcomes

The outcomes of these studies are not specified in the source .

5. Potential Drug Discovery

Summary of the Application

Benzamide compounds, including “5-Amino-2-Methyl-N-[(1r)-1-Naphthalen-1-Ylethyl]benzamide”, are being studied for potential uses in drug discovery .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this use are not detailed in the source .

Results or Outcomes

The outcomes of these studies are not specified in the source .

6. Industrial Applications

Summary of the Application

Amide compounds, including benzamides, are used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this use are not detailed in the source .

Results or Outcomes

The outcomes of these applications are not specified in the source .

properties

IUPAC Name

5-amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-13-10-11-16(21)12-19(13)20(23)22-14(2)17-9-5-7-15-6-3-4-8-18(15)17/h3-12,14H,21H2,1-2H3,(H,22,23)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVERBUNNCOKGNZ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)NC(C)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N)C(=O)N[C@H](C)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660795
Record name 5-Amino-2-methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-Methyl-N-[(1r)-1-Naphthalen-1-Ylethyl]benzamide

CAS RN

1093070-16-6
Record name GRL-0617
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093070166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-2-methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GRL-0617
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQH4947NDN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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